2-Bromo-1-(bromomethyl)-4-chlorobenzene

Catalog No.
S3085272
CAS No.
33924-45-7
M.F
C7H5Br2Cl
M. Wt
284.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(bromomethyl)-4-chlorobenzene

CAS Number

33924-45-7

Product Name

2-Bromo-1-(bromomethyl)-4-chlorobenzene

IUPAC Name

2-bromo-1-(bromomethyl)-4-chlorobenzene

Molecular Formula

C7H5Br2Cl

Molecular Weight

284.38

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2

InChI Key

KZIGUGMFQVNQFJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)CBr

Solubility

not available

2-Bromo-1-(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C7H5Br2Cl. It features a benzene ring substituted with two bromine atoms, a bromomethyl group, and a chlorine atom. This compound is notable for its unique structural properties, which influence its reactivity and applications in various fields, particularly in organic synthesis and medicinal chemistry. The presence of both bromine and chlorine substituents imparts distinct electronic and steric characteristics, making it an intriguing subject of study in chemical research .

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines. This reaction is often facilitated by polar aprotic solvents like dimethyl sulfoxide.
  • Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism when treated with strong bases.
  • Oxidation: The bromomethyl group can be oxidized to yield carboxylic acids or aldehydes using reagents like potassium permanganate or chromium trioxide .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
  • Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

While specific biological activity data for 2-Bromo-1-(bromomethyl)-4-chlorobenzene is limited, compounds containing bromine and chlorine are often explored for their potential bioactivity. They may exhibit properties such as enzyme inhibition or interaction with cellular targets, making them candidates for further investigation in medicinal chemistry. The compound's structure suggests it could have applications in developing pharmaceuticals .

The synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene typically involves the bromination of 4-chlorotoluene. This process can be executed using bromine in the presence of a catalyst like iron or aluminum bromide.

Synthetic Route

  • Starting Material: 4-Chlorotoluene.
  • Reagents: Bromine (Br2) and a catalyst (iron or aluminum bromide).
  • Conditions:
    • Temperature: 0-25°C
    • Solvent: Carbon tetrachloride or dichloromethane.

In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer, ensuring higher yields and purities of the final product .

2-Bromo-1-(bromomethyl)-4-chlorobenzene has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential precursor for pharmaceutical compounds.
  • Material Science: Used in preparing polymers and advanced materials.
  • Biological Studies: Employed in enzyme inhibition studies and protein interaction research .

Interaction studies involving 2-Bromo-1-(bromomethyl)-4-chlorobenzene are essential to understand its reactivity with various biological targets. These studies may include:

  • Investigating its role as an inhibitor of specific enzymes.
  • Assessing its binding affinity to protein targets.
  • Exploring its effects on cellular pathways and mechanisms .

Several compounds share structural similarities with 2-Bromo-1-(bromomethyl)-4-chlorobenzene:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-1-(bromomethyl)-4-fluorobenzeneSimilar bromomethyl and bromo groups; fluorine instead of chlorineDifferent electronic properties due to fluorine substitution
2-Bromo-1-(bromomethyl)-4-iodobenzeneSimilar structure but iodine instead of chlorineGreater reactivity due to the larger iodine atom
2-Bromo-1-(bromomethyl)-4-methylbenzeneMethyl group instead of chlorineVariation in steric hindrance and electronic effects

The uniqueness of 2-Bromo-1-(bromomethyl)-4-chlorobenzene lies in its combination of both bromine and chlorine substituents, which provide distinct chemical properties that are advantageous for specific synthetic applications and research studies .

XLogP3

3.8

Dates

Modify: 2023-08-18

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